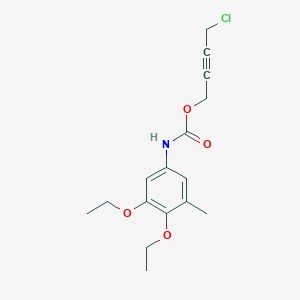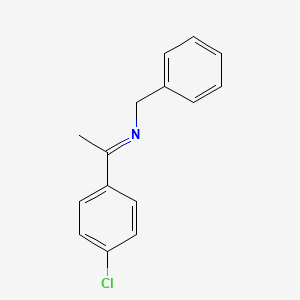
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide is an organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 2 and 3 positions of the benzamide ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Addition of the Phenylethenyl Group: The final step involves the addition of the phenylethenyl group at the 6 position of the benzamide ring. This can be accomplished through a Heck reaction, where the benzamide derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the diethyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2,3-dimethoxybenzamide: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
N,N-Diethyl-6-(2-phenylethenyl)benzamide:
2,3-Dimethoxy-6-(2-phenylethenyl)benzamide: Lacks the diethyl groups, influencing its solubility and interaction with biological targets.
Uniqueness
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both dimethoxy and phenylethenyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88431-02-1 |
|---|---|
Molekularformel |
C21H25NO3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N,N-diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide |
InChI |
InChI=1S/C21H25NO3/c1-5-22(6-2)21(23)19-17(13-12-16-10-8-7-9-11-16)14-15-18(24-3)20(19)25-4/h7-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
DPDGHHAFHPGVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1OC)OC)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14405117.png)


![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)


![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
